

# Foundational Research of Pasodacigib (BAY2862789): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pasodacigib |           |
| Cat. No.:            | B15573272   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Pasodacigib (BAY2862789) is an investigational, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKα), currently undergoing Phase 1 clinical evaluation for the treatment of advanced solid tumors (NCT05858164). Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), pasodacigib represents a novel immuno-oncology approach aimed at enhancing anti-tumor immunity. This document provides a comprehensive overview of the foundational research on pasodacigib, including its mechanism of action, preclinical findings, and the initial clinical data. While specific quantitative preclinical data for pasodacigib remains largely undisclosed in the public domain, this guide synthesizes the available information to offer a detailed understanding of its scientific rationale and therapeutic potential.

#### Introduction

The landscape of cancer immunotherapy is continuously evolving, with a focus on identifying novel targets to overcome resistance to current treatments, such as checkpoint inhibitors. Diacylglycerol kinases (DGKs) have emerged as critical negative regulators of T-cell receptor (TCR) signaling. Specifically, the DGK $\alpha$  isoform is highly expressed in T lymphocytes and various cancer cells, where it plays a key role in promoting T-cell anergy and tumor cell survival.[1][2] **Pasodacigib** (BAY2862789) is a selective inhibitor of DGK $\alpha$ , designed to reinvigorate the anti-tumor immune response.



## **Mechanism of Action**

**Pasodacigib**'s primary mechanism of action is the selective inhibition of DGK $\alpha$ .[3] In the context of T-cell activation, TCR engagement triggers a signaling cascade that leads to the production of the second messenger diacylglycerol (DAG). DGK $\alpha$  terminates this signal by phosphorylating DAG to phosphatidic acid (PA). By blocking this conversion, **pasodacigib** leads to the accumulation of DAG, which in turn sustains and enhances downstream TCR signaling.[2][3] This amplified signaling cascade results in:

- Increased T-cell proliferation and activation.[3]
- Restoration of T-cell effector functions.[3]
- Enhanced production of pro-inflammatory cytokines, such as interferon-gamma (IFNγ) and interleukin-2 (IL-2).
- A more potent and durable cytotoxic T-cell-mediated anti-tumor immune response.

Furthermore, DGK $\alpha$  is often overexpressed in various cancer types, where it contributes to cell survival and resistance to apoptosis.[3] Therefore, inhibition of DGK $\alpha$  by **pasodacigib** may also exert direct anti-tumor effects by inducing apoptosis and suppressing the proliferation of malignant cells.[3]

## **Signaling Pathway**





Figure 1: Pasodacigib Mechanism of Action in T-Cells

Click to download full resolution via product page

Figure 1: Pasodacigib Mechanism of Action in T-Cells

#### **Preclinical Research**

Robust preclinical studies have provided the foundational support for the clinical development of **pasodacigib**. These investigations have demonstrated its ability to activate T-cells and



overcome tumor-induced immunosuppressive mechanisms.

#### In Vitro Studies

While specific IC50 values for **pasodacigib** against DGK $\alpha$  are not publicly available, related patent literature for similar compounds suggests submicromolar activity.[4] Preclinical in vitro studies have reportedly shown that **pasodacigib** enhances T-cell activation and T-cell mediated tumor cell killing. A key finding from these studies is the potential for synergistic effects when **pasodacigib** is combined with an inhibitor of DGK $\zeta$  (BAY2965501), another isoform of diacylglycerol kinase. This dual inhibition is suggested to lead to a more pronounced enhancement of T-cell activity.

#### In Vivo Studies

Preclinical in vivo studies in syngeneic mouse models have been conducted to evaluate the anti-tumor efficacy of **pasodacigib**. While detailed quantitative data on tumor growth inhibition is not available, reports indicate that for some tumor models, the combination of DGK $\alpha$  and DGK $\zeta$  inhibition provides an additional therapeutic benefit compared to the inhibition of either isoform alone.

#### **Pharmacokinetics and Pharmacodynamics**

Information regarding the preclinical pharmacokinetic and pharmacodynamic profile of **pasodacigib** is limited. It is described as an orally bioavailable small molecule.[2][3]

Table 1: Summary of Preclinical Findings (Qualitative)



| Parameter             | Finding                                                                                                                               | Source             |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| Mechanism of Action   | Selective inhibition of DGKα,<br>leading to enhanced TCR<br>signaling and T-cell activation.                                          | [2][3]             |
| In Vitro Efficacy     | Enhances T-cell activation and T-cell mediated tumor cell killing.                                                                    | Public Disclosures |
| Combination Potential | Synergistic enhancement of T-cell activation when combined with a DGKζ inhibitor.                                                     | Public Disclosures |
| In Vivo Efficacy      | Demonstrates anti-tumor activity in syngeneic mouse models; combination with DGKζ inhibition shows additional benefit in some models. | Public Disclosures |
| Bioavailability       | Orally bioavailable.                                                                                                                  | [2][3]             |

#### **Clinical Research**

**Pasodacigib** is currently being evaluated in a first-in-human, Phase 1, open-label, dose-escalation and expansion study (NCT05858164). This study aims to assess the safety, tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity in patients with advanced solid tumors.

### **Preliminary Clinical Findings**

Initial data from the monotherapy dose-escalation part of the study have been presented. Key findings include:

 Pharmacokinetics: Pasodacigib achieved blood exposure levels above the preclinically defined EC80.



- Pharmacodynamics: As a monotherapy, pasodacigib did not lead to a consistent, significant increase in markers of T-cell activation (e.g., ERK phosphorylation, cytokine production) in the peripheral blood of patients.
- Combination Potential (ex vivo): In ex vivo assays performed on patient-derived peripheral blood mononuclear cells, the addition of a DGKζ inhibitor (BAY2965501) to **pasodacigib** resulted in a synergistic elevation of IFNy and IL-2 production.

These early clinical results suggest that while **pasodacigib** monotherapy may have limited immunomodulatory effects, a combination approach with a DGKζ inhibitor could be a promising strategy to achieve greater T-cell activation and potential clinical efficacy.

Table 2: Pasodacigib (BAY2862789) Phase 1 Trial Overview

| Parameter                 | Details                                                             |
|---------------------------|---------------------------------------------------------------------|
| Clinical Trial Identifier | NCT05858164                                                         |
| Phase                     | 1                                                                   |
| Study Design              | Open-label, dose-escalation and expansion                           |
| Patient Population        | Advanced solid tumors                                               |
| Primary Objectives        | Safety, tolerability, maximum tolerated dose                        |
| Secondary Objectives      | Pharmacokinetics, pharmacodynamics, preliminary anti-tumor activity |

## **Experimental Protocols (Representative)**

Detailed experimental protocols for the preclinical evaluation of **pasodacigib** have not been publicly disclosed. The following are representative protocols for assessing DGK $\alpha$  inhibitors, based on standard methodologies in the field.

## **DGKα Enzymatic Assay (ADP-Glo™ Kinase Assay)**

This assay quantifies DGK $\alpha$  activity by measuring the amount of ADP produced during the phosphorylation of DAG.



- Reagents: Recombinant human DGKα, DAG substrate, ATP, ADP-Glo™ reagents.
- Procedure: a. Prepare a serial dilution of pasodacigib. b. In a 384-well plate, add DGKα enzyme, DAG substrate, and the pasodacigib dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature. e. Stop the reaction and measure the generated ADP using the ADP-Glo™ detection reagents according to the manufacturer's protocol. f. Luminescence is measured, which is proportional to the ADP concentration. g. Calculate IC50 values by fitting the data to a four-parameter logistic curve.

#### T-Cell Activation Assay (IL-2 Secretion)

This assay measures the ability of a DGK $\alpha$  inhibitor to enhance T-cell activation, using IL-2 secretion as a readout.

- Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
- Procedure: a. Plate PBMCs or T-cells in a 96-well plate. b. Add a suboptimal concentration of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies). c. Add a serial dilution of pasodacigib. d. Incubate for 48-72 hours. e. Collect the supernatant and measure the concentration of IL-2 using an ELISA kit. f. Determine the EC50 for IL-2 production enhancement.

#### In Vivo Tumor Model (Syngeneic Mouse Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of a DGK $\alpha$  inhibitor.

- Animal Model: Immunocompetent mice (e.g., C57BL/6).
- Tumor Cells: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
- Procedure: a. Implant tumor cells subcutaneously into the flank of the mice. b. Once tumors
  reach a palpable size, randomize mice into treatment groups (vehicle control, pasodacigib,
  combination therapy). c. Administer treatment orally at the determined dose and schedule. d.
  Measure tumor volume and body weight regularly. e. At the end of the study, tumors can be
  excised for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating
  lymphocytes).



#### **Experimental Workflow**



Figure 2: Representative Preclinical Evaluation Workflow

Click to download full resolution via product page

Figure 2: Representative Preclinical Evaluation Workflow

### **Conclusion and Future Directions**

**Pasodacigib** (BAY2862789) is a promising, first-in-class DGKα inhibitor with a clear scientific rationale for its use in cancer immunotherapy. Its mechanism of action, centered on the amplification of T-cell signaling, offers a novel approach to enhancing anti-tumor immunity. While preclinical data suggests a potential for single-agent activity, early clinical findings point towards a more pronounced effect when combined with a DGKζ inhibitor. The ongoing Phase 1 study will be crucial in determining the safety, optimal dosing, and preliminary efficacy of **pasodacigib**, both as a monotherapy and potentially in future combination regimens. Further



research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy and exploring combinations with other immunotherapies, such as checkpoint inhibitors. The development of **pasodacigib** and other DGK inhibitors represents an exciting advancement in the field of immuno-oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. WO2021214019A1 Substituted aminothiazoles as dgkzeta inhibitors for immune activation Google Patents [patents.google.com]
- 2. Facebook [cancer.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Small molecule inhibitors for cancer immunotherapy and associated biomarkers the current status PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Research of Pasodacigib (BAY2862789):
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15573272#pasodacigib-bay2862789-foundational-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com